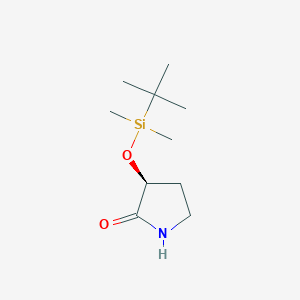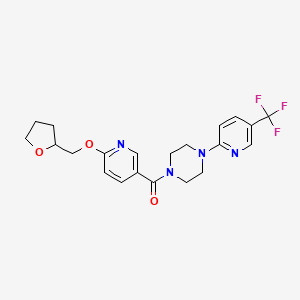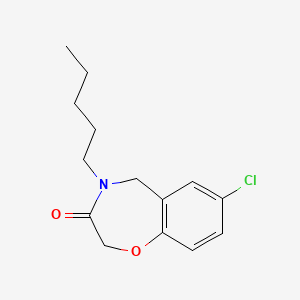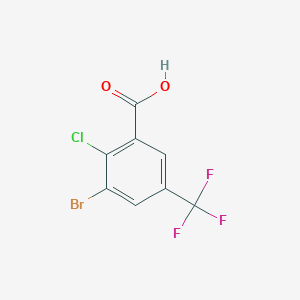![molecular formula C21H19ClN4O2S B2653241 1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine CAS No. 1251606-30-0](/img/structure/B2653241.png)
1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is attached to a piperidine ring, which is a common structural element in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazole ring is a five-membered ring with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom . The exact structure would need to be determined through techniques such as NMR spectroscopy .科学的研究の応用
Anticancer Properties
The compound has shown promising anticancer potential. Researchers have synthesized derivatives of this scaffold and evaluated their effects against various cancer cell lines. These derivatives inhibit tumor growth by interfering with key cellular processes, making them attractive candidates for further development in cancer therapy .
Antimicrobial Activity
The compound exhibits antimicrobial effects against bacteria and fungi. It has been tested against microorganisms such as Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Aspergillus niger. Further studies are needed to explore its mechanism of action and optimize its efficacy .
Analgesic and Anti-inflammatory Effects
Some derivatives of this compound have demonstrated analgesic and anti-inflammatory properties. These effects are crucial for managing pain and inflammation associated with various conditions. Researchers continue to investigate the underlying mechanisms and potential clinical applications .
Antioxidant Properties
The compound’s antioxidant activity makes it relevant in combating oxidative stress-related diseases. Antioxidants play a vital role in maintaining cellular health by neutralizing free radicals. Further studies are needed to explore its specific targets and potential therapeutic applications .
Antiviral Potential
Preliminary studies suggest that derivatives of this scaffold exhibit antiviral activity. Researchers have evaluated their effects against specific viruses, although more comprehensive investigations are necessary to understand their mode of action and potential clinical utility .
Enzyme Inhibition
The compound and its derivatives act as enzyme inhibitors. They target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase. These inhibitory effects have implications in various disease pathways, including neurodegenerative disorders and metabolic diseases .
Potential as Antitubercular Agents
Researchers have explored the compound’s efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its unique structure may offer advantages in developing novel antitubercular drugs. Further studies are needed to optimize its potency and safety profile .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship of these 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for drug design. Researchers analyze how specific modifications affect biological activity, guiding rational drug development .
特性
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-8-10-17(11-9-15)14-26(19-6-3-5-18(22)13-19)29(27,28)20-7-4-12-25-16(2)23-24-21(20)25/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKVUKFXFZGKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2653158.png)
![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)


![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2653166.png)

![1-[3-(5-Methylthiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2653170.png)

![5-(3-ethoxy-2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2653173.png)
![2-[(2,6-Dimethylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B2653174.png)



![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2653181.png)